![molecular formula C14H11BrFNO B2666889 4-bromo-2-{(E)-[(4-fluoro-2-methylphenyl)imino]methyl}phenol CAS No. 1232824-81-5](/img/structure/B2666889.png)
4-bromo-2-{(E)-[(4-fluoro-2-methylphenyl)imino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-bromo-2-{(E)-[(4-fluoro-2-methylphenyl)imino]methyl}phenol typically involves the reaction of 4-bromo-2-hydroxybenzaldehyde with 4-fluoro-2-methylaniline under specific conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the formation of the imine bond . The reaction mixture is then refluxed for several hours, followed by cooling and filtration to obtain the desired product .
Chemical Reactions Analysis
4-bromo-2-{(E)-[(4-fluoro-2-methylphenyl)imino]methyl}phenol undergoes various chemical reactions, including:
Scientific Research Applications
4-bromo-2-{(E)-[(4-fluoro-2-methylphenyl)imino]methyl}phenol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-bromo-2-{(E)-[(4-fluoro-2-methylphenyl)imino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes and receptors . The compound binds to these targets through hydrogen bonding, van der Waals forces, and hydrophobic interactions, leading to changes in the target’s activity or function . This can result in the modulation of biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar compounds to 4-bromo-2-{(E)-[(4-fluoro-2-methylphenyl)imino]methyl}phenol include:
4-bromo-2-{(E)-[(4-fluoro-3-methylphenyl)imino]methyl}phenol: This compound has a similar structure but with a different position of the methyl group on the phenyl ring.
4-bromo-2-{(E)-[(4-fluoro-2-chlorophenyl)imino]methyl}phenol: This compound has a chlorine atom instead of a methyl group on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .
Properties
IUPAC Name |
4-bromo-2-[(4-fluoro-2-methylphenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrFNO/c1-9-6-12(16)3-4-13(9)17-8-10-7-11(15)2-5-14(10)18/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPRUXMUCNMSBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)N=CC2=C(C=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(3-chlorophenyl)-2-methoxypropyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2666806.png)
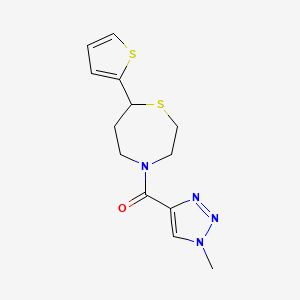
![1-(2-chloro-4-fluorobenzoyl)-3-[(furan-2-yl)methanesulfonyl]pyrrolidine](/img/structure/B2666809.png)
![N-[(3-Ethoxyphenyl)methyl]-N-(thiolan-3-ylmethyl)prop-2-enamide](/img/structure/B2666811.png)
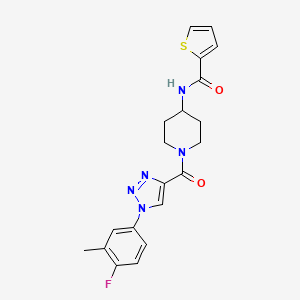
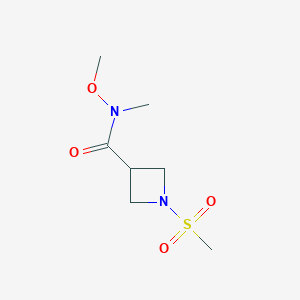

![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)-1,2-dihydroisoquinolin-1-one](/img/structure/B2666818.png)
![3-{[1-(5-chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyridazine](/img/structure/B2666820.png)
![Spiro[3.4]octan-1-amine](/img/structure/B2666822.png)
![N-butyl-2-cyano-3-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2666824.png)
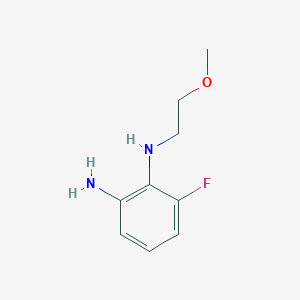
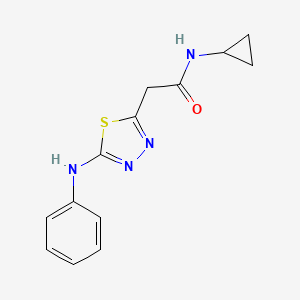
![1-[4-(Cyclohexylmethylamino)piperidin-1-yl]ethanone](/img/structure/B2666829.png)
